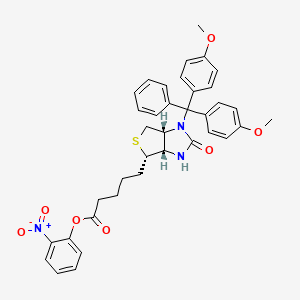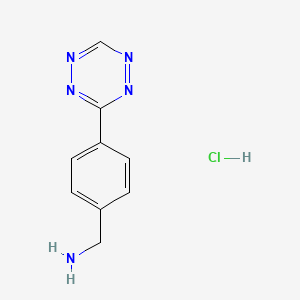![molecular formula C10H8ClF3N2S B1433449 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride CAS No. 1795510-94-9](/img/structure/B1433449.png)
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
Vue d'ensemble
Description
“4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride” is a chemical compound with the CAS Number: 1795510-94-9 . It has a molecular weight of 280.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H . This indicates the presence of a trifluoromethyl group, a thiazolyl group, and an aniline group in the molecule.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- A study explored the synthesis of molecules similar to eperezolid, where derivatives exhibited high antimicrobial activity against Mycobacterium smegmatis. This highlights the compound's role in developing new antimicrobials (Yolal et al., 2012).
Novel Pesticides Development
- The compound has been used in the synthetic process of novel pesticides, such as Bistrifluron, showcasing its utility in creating potent growth-retarding agents against pests, which is feasible for industrial production (Liu An-chan, 2015).
Synthesis of Heterocycles and Sulfones
- Another research effort led to the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and sulfones, indicating its application in creating fluorinated heterocycles (Thomas et al., 2003).
Novel Fungicides Synthesis
- The compound's derivatives were also utilized in the synthetic process of novel fungicides like Thifuzamide, further demonstrating its significance in agricultural applications (Liu An-chang, 2012).
Potential Antiviral Agents
- Research involving the synthesis and theoretical investigation of derivatives for SARS-CoV-2 treatment indicates its potential application in antiviral drug development. The study revealed promising binding affinities to SARS-CoV-2 proteins, suggesting its utility in combating viral infections (Eno et al., 2022).
Corrosion Inhibition
- Additionally, derivatives of the compound have been studied for their corrosion inhibition properties, providing insights into its potential applications in protecting metals against corrosion in industrial settings (Daoud et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMYWWOCIWMJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)


![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)





![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)


![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)

